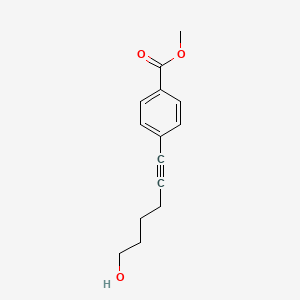

Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate

Description

Contextualizing Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate within Contemporary Organic Chemistry Research

This compound is a specific example of an alkynyl-functionalized benzoate (B1203000) ester that embodies the synthetic potential of this class of molecules. Its structure, featuring a methyl benzoate group linked to a hexynyl chain with a terminal primary alcohol, positions it as a highly useful bifunctional scaffold. In contemporary research, such molecules are sought after for their ability to participate in sequential or one-pot reaction cascades, enabling the efficient construction of intricate molecular architectures. The presence of both an alkyne and an alcohol allows for orthogonal chemical modifications, a key strategy in modern synthetic planning.

The synthesis of related alkynyl benzoates can be achieved in moderate to high yields through the reaction of an appropriate alcohol with a benzoyl chloride derivative. For instance, the synthesis of various alkynyl benzoates has been reported with yields ranging from 72% to 83%. nih.gov

Significance of Terminal Alkyne and Primary Alcohol Functionalities for Multidirectional Synthetic Utility

The synthetic versatility of this compound stems directly from its two key functional groups: the terminal alkyne and the primary alcohol. Each of these groups opens up distinct avenues for chemical modification, and their combination in a single molecule allows for multidirectional synthesis.

The terminal alkyne is a particularly valuable functional group in organic synthesis, known for its participation in a variety of coupling reactions and other transformations. These include:

Sonogashira coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides, enabling the formation of carbon-carbon bonds.

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, allowing for the efficient formation of triazole rings.

Dehydrative Coupling: Palladium-catalyzed reactions with allylic alcohols can form 1,4-enynes. organic-chemistry.org

Carbometalation: The addition of organometallic reagents across the alkyne can lead to stereodefined vinylmetal species, which can be further functionalized. nih.gov

Oxy-sulfonylation: Copper photoredox catalysis can enable the formation of β-keto sulfones. rsc.org

The primary alcohol functionality is also highly versatile and can be readily transformed into a range of other functional groups. Common transformations include:

Oxidation: Primary alcohols can be oxidized to aldehydes or carboxylic acids, providing entry points for further carbon-carbon bond formation or functional group interconversion.

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers, which can serve as protecting groups or introduce new functionalities.

Conversion to Leaving Groups: The alcohol can be converted into a good leaving group (e.g., a tosylate or mesylate), facilitating nucleophilic substitution reactions.

Direct Conversion to Alkynes: In some synthetic routes, primary alcohols can be converted directly to terminal alkynes. organic-chemistry.org

The co-existence of these two functional groups in this compound allows for a "building block" approach to synthesis, where different parts of the molecule can be elaborated independently to access a diverse range of target structures.

Overview of Academic Research Trajectories for Hydroxyalkynylbenzoate Scaffolds

Research involving hydroxyalkynylbenzoate scaffolds, and more broadly, alkynyl esters, is focused on leveraging their synthetic potential for various applications. These scaffolds serve as valuable intermediates in the construction of more complex molecular frameworks, including those with potential biological activity or interesting material properties. organic-chemistry.orgnih.gov

Key research trajectories include:

Development of Novel Synthetic Methodologies: Researchers are continually exploring new reactions and catalytic systems to functionalize the alkyne and alcohol moieties with greater efficiency and selectivity. This includes the development of stereoselective transformations and green chemistry approaches. rsc.org

Synthesis of Biologically Active Molecules: The structural motifs accessible from hydroxyalkynylbenzoate scaffolds are found in a variety of natural products and pharmaceutically active compounds. Research is directed towards the total synthesis of these molecules and the preparation of novel analogs for drug discovery.

Preparation of Functional Materials: The rigid rod-like structure of the alkyne unit and the ability to introduce various functional groups make these scaffolds attractive for the synthesis of liquid crystals, polymers, and other advanced materials.

Tandem and Cascade Reactions: The bifunctional nature of these scaffolds is being exploited in the design of elegant tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This approach significantly improves synthetic efficiency by reducing the number of steps, purification procedures, and waste generation.

The following table provides an overview of the synthetic utility of the functional groups present in this compound:

| Functional Group | Representative Reactions | Potential Products |

| Terminal Alkyne | Sonogashira Coupling, Click Chemistry (CuAAC), Dehydrative Coupling | Aryl-substituted alkynes, Triazoles, 1,4-Enynes |

| Primary Alcohol | Oxidation, Esterification, Conversion to Leaving Groups | Aldehydes, Carboxylic acids, Esters, Alkyl halides |

| Benzoate Ester | Hydrolysis, Aminolysis | Benzoic acid, Benzamides |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H16O3 |

|---|---|

Molecular Weight |

232.27 g/mol |

IUPAC Name |

methyl 4-(6-hydroxyhex-1-ynyl)benzoate |

InChI |

InChI=1S/C14H16O3/c1-17-14(16)13-9-7-12(8-10-13)6-4-2-3-5-11-15/h7-10,15H,2-3,5,11H2,1H3 |

InChI Key |

YLAHUHXZVLMQJJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C#CCCCCO |

Origin of Product |

United States |

Methyl 4 6 Hydroxyhex 1 Yn 1 Yl Benzoate As a Key Intermediate in Complex Molecule Synthesis

Construction of Advanced Organic Scaffolds and Heterocyclic Systems

The unique combination of functional groups in Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate makes it a valuable precursor for creating diverse and complex molecular frameworks, including substituted benzoates with elaborated side chains and various fused ring systems.

The terminal alkyne of this compound is a key functional group for carbon chain extension, primarily through palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. organic-chemistry.orgresearchgate.net This reaction allows for the direct attachment of aryl, vinyl, or other alkynyl groups to the terminus of the hexynyl chain.

The synthesis of the parent compound itself is typically achieved via a Sonogashira coupling between methyl 4-iodobenzoate (B1621894) and 5-hexyn-1-ol. Once formed, it can serve as a platform for further diversification. By reacting the terminal alkyne with various aryl or vinyl halides, a library of substituted benzoates with extended and complex side chains can be generated. researchgate.netchemrxiv.org For instance, coupling with functionalized aryl iodides can introduce additional rings and functionalities to the end of the chain, leading to molecules with potential applications in materials science or medicinal chemistry.

The hydroxyl group on the side chain can also be modified. It can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing another point for diversification before or after the modification of the alkyne terminus.

Table 1: Representative Sonogashira Coupling Reactions for Chain Extension This table presents hypothetical but chemically sound examples based on established Sonogashira reaction principles.

| Starting Material | Coupling Partner (Ar-I) | Catalyst System | Product |

| This compound | Iodobenzene | Pd(PPh₃)₄, CuI, Et₃N | Methyl 4-(6-hydroxy-6-phenylhex-1-yn-1-yl)benzoate |

| This compound | 4-Iodonitrobenzene | PdCl₂(PPh₃)₂, CuI, NEt₃ | Methyl 4-(6-hydroxy-6-(4-nitrophenyl)hex-1-yn-1-yl)benzoate |

| This compound | 3-Iodopyridine | Pd(OAc)₂, PPh₃, CuI, DIPA | Methyl 4-(6-hydroxy-6-(pyridin-3-yl)hex-1-yn-1-yl)benzoate |

The dual functionality of the alkyne and hydroxyl groups within the same molecule makes this compound a prime candidate for intramolecular cyclization reactions to form fused heterocyclic systems. researchgate.net Such reactions are powerful tools for rapidly building molecular complexity.

Depending on the reaction conditions, various fused ring systems can be accessed. For example, under gold or other transition-metal catalysis, the hydroxyl group can add across the alkyne in an intramolecular fashion. This type of cyclization can lead to the formation of six-membered oxygen-containing heterocycles, such as dihydropyran rings fused to the benzoate (B1203000) scaffold. researchgate.net The regioselectivity of the cyclization (i.e., whether a 6-endo or 5-exo cyclization occurs) can often be controlled by the choice of catalyst and reaction conditions.

Furthermore, this intermediate can be elaborated into precursors for macrocyclization. By attaching a long chain with a terminal alkene to the hydroxyl group and another reactive partner to the benzoate ring, ring-closing metathesis (RCM) could be employed to form large macrocycles. These structures are of significant interest in drug discovery and host-guest chemistry.

Applications in Medicinal Chemistry Intermediate Synthesis

The structural motifs present in this compound are found within several classes of biologically active molecules. This makes it a valuable starting material or intermediate for the synthesis of investigational drug candidates.

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is a critical enzyme in cellular respiration and a target for various insecticides and potential therapeutic agents. Piericidins are a class of natural products known to be potent inhibitors of this complex. nih.gov The total synthesis of piericidin A1 and its analogues involves the coupling of a highly substituted pyridine (B92270) core with a complex isoprenoid-like side chain. nih.gov

The side chain of piericidin features hydroxyl groups and unsaturated carbon-carbon bonds. While not a direct intermediate in published syntheses, this compound represents a potential precursor for a simplified or modified piericidin side chain. The hexynol (B8569683) backbone can be chemically manipulated—for example, through stereoselective reduction of the alkyne and functionalization of the alcohol—to create fragments that could be coupled to a pyridyl core to generate novel piericidin analogues for structure-activity relationship (SAR) studies. nih.gov

Antifolates are a class of chemotherapy agents that inhibit the action of folic acid, thereby interfering with DNA synthesis and cell division. Pralatrexate is a potent antifolate drug used in the treatment of T-cell lymphoma. ebi.ac.uknih.gov Its structure is N-{4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl}-L-glutamic acid. nih.gov

A key structural component of Pralatrexate is the benzoyl-L-glutamic acid moiety connected to a side chain containing a terminal alkyne. The synthesis of Pralatrexate relies on intermediates that feature a substituted benzoic acid core. A patented synthesis route for Pralatrexate intermediates starts from 4-formyl benzoate and proceeds through several steps to construct an alkyne-containing side chain attached to the benzene (B151609) ring. google.com

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. One of the most powerful bioorthogonal reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." nih.gov This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097).

The terminal alkyne in this compound makes it an ideal substrate for CuAAC. This allows the compound to be "clicked" onto various biomolecules or probes that have been functionalized with an azide group. For example, it can be conjugated to azide-modified peptides, proteins, fluorescent dyes, or drug delivery vehicles. The hydroxyl group provides a secondary point for attachment or modification, adding to its versatility as a linker. This dual functionality allows for the creation of complex bioconjugates where one part of the molecule can be attached via click chemistry and the other via standard ester or ether linkages.

Table 2: Representative Bioorthogonal "Click" Reactions This table illustrates potential applications of the title compound in bioconjugation based on established CuAAC reactions.

| Alkyne Component | Azide Component | Catalyst | Conjugate Application |

| This compound | Azido-PEG | CuSO₄, Sodium Ascorbate | Creates a pegylated small molecule for improved solubility and pharmacokinetics. |

| This compound | Azide-functionalized Fluorophore (e.g., TAMRA-azide) | Cu(I) source | Forms a fluorescent probe for imaging and tracking. |

| This compound | Azide-containing Peptide | CuSO₄, Sodium Ascorbate | Links the benzoate moiety to a peptide for targeted delivery or biological studies. |

Contributions to Materials Science and Polymer Chemistry

The dual functionality of this compound, possessing both a hydroxyl and an alkyne group, makes it a valuable building block in materials science. The hydroxyl group offers a site for esterification or etherification, allowing for its incorporation into various molecular architectures, while the terminal alkyne is amenable to a range of coupling reactions and polymerizations.

The presence of the 6-hydroxyhex-1-yn-1-yl chain in this compound provides a key functional handle for its integration into polymer backbones or as pendant groups. The terminal hydroxyl group can be readily converted into other functional groups, such as a methacrylate (B99206) or acrylate, via esterification. This transformation yields a functionalized monomer that can participate in various polymerization reactions, including free-radical polymerization, to produce polymers with tailored properties.

For instance, the conversion of the hydroxyl group to a polymerizable moiety allows for the synthesis of poly(methacrylate)s or polyacrylates. rsc.org These polymers can incorporate the rigid benzoate-alkyne unit as a side chain, which can influence the thermal and mechanical properties of the resulting material. The alkyne group within the polymer side chain remains available for post-polymerization modification through click chemistry, such as the thiol-yne reaction, enabling the cross-linking of the polymer chains to form robust networks. nih.govresearchgate.netresearchwithrowan.comnih.gov This approach is particularly useful for creating advanced materials like elastomers and thermosets with tunable characteristics. nih.govresearchgate.netresearchwithrowan.comnih.gov

Table 1: Potential Polymerization Reactions Involving Derivatives of this compound

| Monomer Derivative | Polymerization Method | Resulting Polymer Type | Potential Applications |

| Methacrylate Ester | Free-Radical Polymerization | Poly(methacrylate) | Thermoplastics, Photoresists |

| Acrylate Ester | Free-Radical Polymerization | Poly(acrylate) | Adhesives, Coatings |

| Alkyne-functionalized diol | Polycondensation | Polyester | Biodegradable plastics, Fibers |

This table presents potential synthetic routes based on the known reactivity of the functional groups present in the molecule.

The rigid, linear structure imparted by the phenylacetylene (B144264) group in this compound is a desirable feature for the design of liquid crystalline materials. mdpi.com Molecules with such rigid cores, known as mesogens, can self-assemble into ordered phases that exhibit properties of both liquids and solids. aps.org

By derivatizing the hydroxyl and/or the methyl ester groups, the molecular structure can be elongated and modified to promote the formation of various liquid crystalline phases, such as nematic or smectic phases. researchgate.netderpharmachemica.commdpi.comresearchgate.netacs.org For example, esterification of the hydroxyl group with a long-chain carboxylic acid can introduce the flexible aliphatic chains necessary to induce mesophase behavior. researchgate.net Further modifications to the benzoate ring or coupling of the alkyne with other aromatic units can lead to the synthesis of more complex, high-birefringence liquid crystals. mdpi.com

Furthermore, the extended π-conjugated system of the phenylacetylene core provides a foundation for creating luminescent materials. rsc.org By incorporating suitable chromophores through derivatization, it is possible to synthesize luminescent mesogens—molecules that exhibit both liquid crystalline properties and the ability to emit light. mdpi.commdpi.com These materials are of significant interest for applications in organic light-emitting diodes (OLEDs) and polarized light sources. rsc.orgrsc.org The ordered alignment of luminescent mesogens in the liquid crystalline state can lead to the emission of polarized light, a highly desirable property for display technologies. rsc.org

Table 2: Key Molecular Features for Liquid Crystal and Luminescent Material Design

| Feature | Role in Liquid Crystals | Role in Luminescent Materials |

| Rigid Phenylacetylene Core | Promotes anisotropic molecular shape and ordered packing. mdpi.com | Provides a π-conjugated system for electronic transitions. rsc.org |

| Terminal Hydroxyl Group | Site for attaching flexible chains or other mesogenic units. researchgate.net | Position for linking to chromophores or other functional moieties. |

| Methyl Ester Group | Can be modified to alter molecular polarity and interactions. | Can be functionalized to tune electronic properties. |

The functional groups on this compound also make it a candidate for applications in supramolecular chemistry. The hydroxyl group can act as a hydrogen bond donor, while the ester carbonyl can act as a hydrogen bond acceptor. These non-covalent interactions are fundamental to the self-assembly of molecules into well-defined, higher-order structures. rsc.orgresearchgate.netacs.orgnih.gov

Benzoic acid and its derivatives are well-known to form predictable hydrogen-bonding motifs, such as dimers. researchgate.net While the ester group in this compound is less acidic than a carboxylic acid, the molecule can still participate in hydrogen bonding with complementary molecules. The hydroxyl group on the hexynyl chain provides an additional site for directed intermolecular interactions. This ability to form specific, directional, non-covalent bonds is crucial for the construction of supramolecular polymers, gels, and other complex architectures. rsc.org The alkyne group can also participate in non-covalent interactions, such as π-stacking with aromatic systems, further directing the self-assembly process.

Advanced Spectroscopic and Computational Investigations of Methyl 4 6 Hydroxyhex 1 Yn 1 Yl Benzoate and Its Derivatives

High-Resolution Spectroscopic Characterization Methodologies

High-resolution spectroscopic techniques are indispensable for the unambiguous structural elucidation and characterization of novel organic compounds like Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate. Each method provides unique and complementary information about the molecular structure, functional groups, and electronic properties.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule such as this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be utilized for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: This technique provides information about the chemical environment and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals for the aromatic protons of the benzoate (B1203000) ring, the protons of the methyl ester, and the protons of the hydroxyhexyl chain. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning the specific positions of these protons.

¹³C NMR Spectroscopy: This method probes the carbon framework of the molecule. The ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the alkyl chain.

Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.95 | d | 2H | Aromatic (ortho to -COO) |

| 7.45 | d | 2H | Aromatic (meta to -COO) |

| 3.90 | s | 3H | -OCH₃ |

| 3.70 | t | 2H | -CH₂-OH |

| 2.50 | t | 2H | -C≡C-CH₂- |

| 1.80 | p | 2H | -CH₂-CH₂-OH |

| 1.65 | p | 2H | -C≡C-CH₂-CH₂- |

Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 166.5 | C=O (Ester) |

| 131.8 | Aromatic (para) |

| 129.5 | Aromatic (ortho) |

| 128.8 | Aromatic (meta) |

| 127.5 | Aromatic (ipso) |

| 91.0 | -C≡C- |

| 80.5 | -C≡C- |

| 62.0 | -CH₂-OH |

| 52.2 | -OCH₃ |

| 31.5 | -CH₂-CH₂-OH |

| 24.8 | -C≡C-CH₂-CH₂- |

| 19.0 | -C≡C-CH₂- |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the O-H stretch of the alcohol, the C=O stretch of the ester, the C≡C stretch of the alkyne, and the C-H stretches of the aromatic and aliphatic portions.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, being a relatively non-polar and symmetric bond, would be expected to show a strong signal in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~3400 | O-H stretch (alcohol) | IR |

| ~3050 | C-H stretch (aromatic) | IR, Raman |

| ~2950 | C-H stretch (aliphatic) | IR, Raman |

| ~2230 | C≡C stretch (alkyne) | Raman |

| ~1720 | C=O stretch (ester) | IR |

| ~1600, 1450 | C=C stretch (aromatic) | IR, Raman |

| ~1280 | C-O stretch (ester) | IR |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₄H₁₆O₃), HRMS would provide a highly accurate mass measurement, confirming its molecular formula. Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information.

Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₆O₃ |

| Calculated Exact Mass | 232.1099 |

| Measured Exact Mass | 232.1102 |

| Major Fragmentation Ions (m/z) | 201 ([M-OCH₃]⁺), 173 ([M-COOCH₃]⁺), 133 ([M-C₆H₁₁O]⁺) |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties (for related chromophores)

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of chromophoric systems. The benzoyl moiety in this compound acts as a chromophore.

UV-Vis Spectroscopy: The UV-Vis spectrum would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions (e.g., π → π* transitions) within the aromatic system.

Fluorescence Spectroscopy: If the molecule is fluorescent, an emission spectrum can be recorded by exciting the molecule at a wavelength corresponding to its absorption maximum. This would provide information about the excited state properties of the molecule.

Hypothetical Photophysical Data for a Related Chromophore

| Parameter | Wavelength (nm) |

| λmax (Absorption) | ~254 |

| λem (Emission) | Not typically fluorescent |

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods, particularly quantum chemical calculations, are powerful tools for complementing experimental data and providing deeper insights into the electronic structure, reactivity, and conformational preferences of molecules.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, reactivity predictions, and conformational analysis)

Density Functional Theory (DFT) is a widely used computational method that can provide accurate predictions of various molecular properties. For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional structure of the molecule.

Predict spectroscopic properties: Calculate theoretical NMR chemical shifts, IR and Raman vibrational frequencies, and UV-Vis absorption wavelengths to aid in the interpretation of experimental spectra.

Analyze the electronic structure: Investigate the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential to understand the molecule's reactivity and intermolecular interactions.

Perform conformational analysis: Study the different possible conformations of the flexible hexynol (B8569683) chain and their relative energies.

Hypothetical DFT Calculation Results for this compound (B3LYP/6-31G)*

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Intermolecular Interactions and System Behavior

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound and its derivatives, MD simulations can provide detailed insights into intermolecular interactions and the collective behavior of the system in various environments. These simulations solve Newton's equations of motion for a system of interacting particles, yielding trajectories that reveal how the system evolves.

At the core of MD simulations is the force field, a set of empirical potential energy functions that describe the interactions between atoms. The choice of force field is critical for the accuracy of the simulation. For a molecule like this compound, a force field would need to accurately represent the bonded (bond stretching, angle bending, and dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. The presence of a polar hydroxyl group, an aromatic ring, an ester group, and a linear alkyne chain necessitates a well-parameterized force field to capture the diverse intermolecular forces, including hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Furthermore, the interaction of this compound with other molecules, such as solvents or polymers, can be explored. This is particularly relevant for understanding its solubility and compatibility with other materials in formulations. For example, simulating the compound in a solvent mixture can elucidate the preferential solvation and the local molecular environment around the solute.

The following interactive table summarizes the types of intermolecular interactions that can be studied for this compound using MD simulations and the insights that can be gained.

| Interaction Type | Interacting Moieties | Potential Insights from MD Simulations |

| Hydrogen Bonding | Hydroxyl group (donor/acceptor) with other hydroxyl groups or ester carbonyls (acceptor) | Strength, lifetime, and network formation of hydrogen bonds; influence on viscosity and boiling point. |

| π-π Stacking | Phenyl rings of the benzoate group | Preferred orientation (parallel-displaced, T-shaped); contribution to crystal packing and aggregation. |

| Dipole-Dipole | Ester group and hydroxyl group | Influence on molecular alignment and bulk dielectric properties. |

| van der Waals | Hydroxyhexynyl chain and aromatic ring | Contribution to cohesive energy and packing efficiency. |

By analyzing the trajectories from MD simulations, various properties can be calculated. The radial distribution function (RDF), for example, can provide information about the local ordering of molecules. The mean square displacement (MSD) can be used to determine diffusion coefficients, offering insights into molecular mobility.

In Silico Modeling for Structure-Reactivity and Structure-Property Relationships

In silico modeling encompasses a range of computational techniques used to predict the chemical and physical properties of molecules and to understand the relationship between their structure and activity or properties. For this compound and its derivatives, these methods are invaluable for rationalizing experimental observations and for guiding the design of new molecules with desired characteristics.

Quantum Chemical Calculations:

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. DFT calculations can provide accurate geometries, vibrational frequencies, and electronic properties for this compound. These calculations are performed on a single molecule in the gas phase or with implicit solvent models.

Key properties that can be calculated using DFT include:

Optimized Molecular Geometry: Provides bond lengths, bond angles, and dihedral angles, which are fundamental for understanding the molecule's shape and steric properties.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distribution are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is useful for predicting sites of intermolecular interactions and chemical reactions.

Spectroscopic Properties: DFT can be used to predict infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, which can aid in the interpretation of experimental data.

The following interactive table presents hypothetical DFT-calculated properties for this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Suggests relatively high chemical stability. |

| Dipole Moment | 3.5 D | Indicates a polar molecule, capable of strong dipole-dipole interactions. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR):

QSAR and QSPR models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. For derivatives of this compound, a QSAR/QSPR study would involve synthesizing or computationally generating a set of related molecules with variations in their structure (e.g., different substituents on the phenyl ring or modifications to the hydroxyalkyl chain).

The process involves:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that relates the descriptors to the observed activity or property.

Model Validation: The predictive power of the model is assessed using statistical metrics and by testing it on an external set of compounds not used in the model development.

A QSAR study on a series of derivatives could, for example, identify which structural features are most important for a specific biological activity. Similarly, a QSPR model could predict physical properties like boiling point or solubility based on molecular structure. researchgate.netnih.govnih.gov

The following interactive table illustrates the type of data that would be used in a QSAR/QSPR study for derivatives of this compound.

| Derivative (Modification) | LogP (Descriptor) | Dipole Moment (Descriptor) | Predicted Activity (Arbitrary Units) |

| Parent Molecule | 2.8 | 3.5 D | 5.2 |

| -NO2 on phenyl ring | 2.9 | 5.1 D | 6.8 |

| -OCH3 on phenyl ring | 2.7 | 3.2 D | 4.9 |

| -Cl on phenyl ring | 3.3 | 3.8 D | 5.7 |

These in silico approaches provide a powerful complement to experimental studies, offering molecular-level insights and predictive capabilities that can accelerate the research and development of new materials based on the this compound scaffold.

Future Directions and Emerging Research Frontiers for Methyl 4 6 Hydroxyhex 1 Yn 1 Yl Benzoate

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate will be increasingly driven by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency. researchgate.netnumberanalytics.com Research in this area is expected to focus on several key strategies:

Atom-Economical Coupling Reactions: Traditional methods for constructing the aryl-alkyne bond, such as the Sonogashira coupling, often rely on palladium and copper catalysts. Future work will likely explore recyclable catalytic systems, such as metal nanoparticles supported on graphitic carbon or encapsulated in polysiloxanes, to minimize metal leaching and allow for catalyst reuse. nih.govresearchgate.net Furthermore, developing metal-free coupling conditions represents a significant frontier, potentially utilizing electricity or light to drive the reaction. bohrium.com

Bio-based Feedstocks and Biocatalysis: A major thrust in green synthesis is the use of renewable starting materials. nih.gov Research could target the biocatalytic production of the precursors to this compound. For instance, enzymatic processes could be developed to synthesize the 6-hydroxyhex-1-yne fragment from bio-derived feedstocks. researchgate.netgeorgiasouthern.edu Similarly, benzoic acid derivatives can be sourced from microbial pathways. The enzymatic coupling of these fragments offers a promising, albeit challenging, avenue for a fully "green" synthesis. rsc.org

Safer and Renewable Solvents: The shift away from volatile and hazardous organic solvents is a cornerstone of green chemistry. Future synthetic protocols will likely favor greener alternatives such as water, supercritical fluids, or bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in the synthesis and functionalization of this compound. mdpi.com

| Green Strategy | Conventional Method | Potential Future Approach | Anticipated Benefits |

|---|---|---|---|

| Catalysis | Homogeneous Pd/Cu catalysts | Recyclable supported nanocatalysts; Metal-free electro- or photocatalysis nih.govbohrium.com | Reduced metal waste, lower cost, simplified purification |

| Starting Materials | Petroleum-derived precursors | Biocatalytic synthesis of hydroxyalkyne and benzoate (B1203000) moieties from biomass nih.govresearchgate.net | Use of renewable resources, reduced carbon footprint |

| Solvents | Anhydrous organic solvents (e.g., THF, Toluene) | Aqueous media, 2-MeTHF, supercritical CO2 mdpi.com | Reduced toxicity, improved safety, easier disposal |

Exploration of Novel Catalytic Transformations and Reaction Pathways

The rich functionality of this compound makes it an ideal substrate for exploring a wide array of novel catalytic transformations. Each functional group—the alkyne, the alcohol, and the ester—serves as a handle for diversification.

Alkyne Functionalization: The internal alkyne is a gateway to immense molecular complexity. Future research will likely move beyond traditional additions and explore advanced catalytic strategies.

Photoredox and Dual Catalysis: Visible-light-mediated photoredox catalysis can unlock new reaction pathways for alkynes, enabling difunctionalization, annulations, and cycloadditions under exceptionally mild conditions. rsc.orgunc.edu Dual catalytic systems, for instance combining gold or copper catalysis with photoredox catalysis, could allow for highly selective and previously inaccessible transformations, such as tandem nucleophilic addition and cross-coupling reactions. researchgate.netrsc.org

Hydrofunctionalization: The stereo- and regioselective addition of H-X bonds across the alkyne (hydrofunctionalization) is a powerful tool. Emerging iron-catalyzed hydroalumination could produce versatile alkenylaluminum intermediates. rsc.org Similarly, advanced cooperative catalyst systems can achieve challenging transformations like the trans-hydroalkynylation of internal alkynes. nih.gov

Cycloadditions and Annulations: Cobalt-catalyzed bicycloadditions could transform the linear alkyne into complex polycyclic frameworks, which are valuable scaffolds in medicinal chemistry. acs.org Metalla-electrocatalyzed annulations represent a sustainable route to construct heterocyclic systems from the alkyne moiety. bohrium.com

Selective Alcohol and Ester Transformations: The primary alcohol and methyl ester groups provide further opportunities for modification. Research into selective, late-stage functionalization of these groups without affecting the alkyne will be crucial. Ruthenium-catalyzed hydrogen transfer reactions, for example, offer a method to interconvert primary alcohols and methyl esters under specific conditions. organic-chemistry.orgbath.ac.uk Biocatalytic methods using lipases or dehydrogenases could provide highly enantioselective transformations of the hydroxyl group. rsc.org

Expansion of Its Role as a Versatile Platform in Interdisciplinary Chemical Research

The unique combination of a rigid aromatic core, a reactive alkyne, and two distinct oxygen-based functional groups positions this compound as a versatile platform molecule for interdisciplinary research.

Medicinal Chemistry and Chemical Biology: The aryl-alkyne motif is a privileged structure in many bioactive compounds. This molecule can serve as a starting point for the synthesis of compound libraries for drug discovery. nih.gov The terminal hydroxyl group can be used as a handle to attach the molecule to biological targets or to build PROTACs (Proteolysis Targeting Chimeras). Furthermore, the alkyne can be functionalized via click chemistry or used in multicomponent reactions to rapidly generate molecular diversity. nih.gov

Materials Science and Polymer Chemistry: Alkynes are valuable monomers for the synthesis of functional polymers. The bifunctional nature of this molecule allows for its incorporation into polyesters or polyethers via the hydroxyl and ester groups, while the alkyne remains available for post-polymerization modification. This could lead to the development of advanced materials, such as self-healing polymers, conductive materials, or functional coatings.

Supramolecular Chemistry: The rigid rod-like structure of the aryl-alkyne unit combined with the hydrogen-bonding capability of the hydroxyl group makes it an interesting candidate for designing liquid crystals, organogels, and other self-assembling systems.

| Field | Potential Role of the Compound | Key Functional Group(s) | Example Application |

|---|---|---|---|

| Medicinal Chemistry | Scaffold for library synthesis; Linker for bioconjugation | Alkyne, Hydroxyl | Synthesis of novel kinase inhibitors or PROTACs |

| Polymer Science | Bifunctional monomer for step-growth polymerization | Hydroxyl, Methyl Ester | Creation of polyesters with pendant alkyne groups for "click" functionalization |

| Materials Science | Building block for functional materials | Aryl-alkyne, Hydroxyl | Development of liquid crystals or stimuli-responsive gels |

Integration with Advanced High-Throughput Screening and Automated Synthesis Platforms

To fully unlock the potential of this compound, its chemistry must be integrated with modern high-throughput and automated technologies. This approach can dramatically accelerate the discovery of new reactions and materials.

High-Throughput Experimentation (HTE): The reactivity of the alkyne and hydroxyl groups makes this molecule an excellent substrate for HTE. sigmaaldrich.comunchainedlabs.com Miniaturized parallel reactors can be used to rapidly screen hundreds of catalysts, ligands, and reaction conditions for a desired transformation, such as a selective alkyne functionalization. acs.org This allows for the rapid identification of optimal conditions, saving significant time and resources.

Automated Synthesis Platforms: The development of automated synthesis platforms, which combine robotic liquid handling with online analysis, will enable the rapid and reproducible synthesis of libraries of derivatives from this compound. sigmaaldrich.comresearchgate.net For example, an automated system could perform a series of different "click" reactions on the alkyne moiety using a pre-plated array of azides, purifying the products automatically. synplechem.comnih.gov

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and control over reaction parameters compared to traditional batch processing. rsc.orgresearchgate.net Developing flow-based protocols for the synthesis and subsequent functionalization of this molecule would be a significant step towards its practical application on a larger scale. Flow reactors are particularly well-suited for handling highly reactive intermediates that can be generated and consumed in situ, opening up new chemical space. acs.org

The integration of these advanced platforms will not only accelerate research involving this compound but will also generate large datasets that can be used to train machine learning models for reaction prediction and optimization, further pushing the boundaries of chemical synthesis.

Q & A

Q. What synthetic strategies are critical for preparing Methyl 4-(6-hydroxyhex-1-yn-1-yl)benzoate while minimizing side reactions?

To synthesize this compound, key steps include:

- Regioselective coupling : Use Sonogashira coupling to introduce the alkyne moiety at the 4-position of the benzoate ester. Ensure palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide are optimized to prevent homocoupling of alkynes .

- Hydroxyl group protection : Temporarily protect the terminal hydroxyl group using tert-butyldimethylsilyl (TBS) ether to avoid undesired oxidation or side reactions during synthesis. Deprotection with tetrabutylammonium fluoride (TBAF) ensures high yield .

- Purification : Employ column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate the product. Confirm purity via thin-layer chromatography (TLC) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy :

- ¹H NMR : The alkyne proton (C≡C-H) appears as a singlet at δ 2.1–2.3 ppm. The methyl ester (COOCH₃) resonates as a singlet at δ 3.8–3.9 ppm, while the hydroxyl proton (OH) may show broad peaks at δ 1.5–2.0 ppm if not protected .

- ¹³C NMR : The ester carbonyl (C=O) appears at δ 165–170 ppm, and the alkyne carbons (C≡C) at δ 70–85 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]⁺) at m/z 248.1052 (calculated for C₁₄H₁₆O₃) .

- IR Spectroscopy : Strong absorption bands for ester C=O (~1720 cm⁻¹) and alkyne C≡C (~2100 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the alkyne and hydroxyl groups in this compound?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the alkyne’s HOMO suggests susceptibility to oxidation, while the hydroxyl group’s lone pairs may participate in hydrogen bonding .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions. Polar aprotic solvents (e.g., DMF) stabilize transition states in Sonogashira coupling .

- Transition State Analysis : Identify energy barriers for alkyne hydration or hydroxyl oxidation pathways. This informs reagent selection (e.g., avoiding strong acids that promote alkyne protonation) .

Q. What experimental designs are recommended to evaluate the biological activity of this compound?

- Enzyme Inhibition Assays : Test interactions with cytochrome P450 enzymes (e.g., CYP3A4) due to structural similarity to benzoate-based inhibitors. Use fluorogenic substrates and measure IC₅₀ values .

- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare results to structurally analogous compounds, such as methyl 4-(phenylcarbamoyl)benzoate, to establish structure-activity relationships (SAR) .

- Antimicrobial Studies : Use broth microdilution methods against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The hydroxyl group may enhance membrane permeability .

Q. How should researchers address contradictions in spectroscopic data for this compound?

- Cross-Validation : Compare NMR data with synthetic intermediates to identify impurities. For example, residual protecting groups (e.g., TBS) may cause unexpected peaks .

- Crystallographic Validation : If single crystals are obtainable, use X-ray diffraction (SHELX software) to resolve ambiguities in molecular geometry .

- Advanced Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals. For instance, HSQC can differentiate alkyne carbons from aromatic carbons .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.